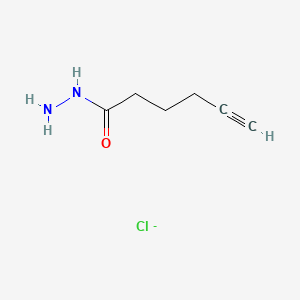

Alkyne hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alkyne hydrazide is a bifunctional linker reagent that contains both an alkyne group and a hydrazide function. This compound is particularly useful in organic synthesis and bioconjugation due to its ability to react with carbonyl groups (such as aldehydes and ketones) and subsequently undergo click chemistry reactions with azides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne hydrazide can be synthesized through various methods. One common approach involves the reaction of hydrazides with terminal alkynes under suitable conditions. For instance, the reaction of hydrazine derivatives with propargyl bromide in the presence of a base can yield alkyne hydrazides .

Industrial Production Methods

For large-scale production, alkyne hydrazides can be synthesized using optimized reaction conditions that ensure high yield and purity. Industrial methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Alkyne hydrazides undergo various types of chemical reactions, including:

Addition Reactions: Alkyne hydrazides can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Cyclization Reactions: These compounds can undergo cyclization reactions to form heterocycles, such as indoles, when reacted with nitrogen sources under catalytic conditions.

Click Chemistry: The alkyne group in alkyne hydrazides can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazoles.

Common Reagents and Conditions

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethyl sulfoxide.

Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving alkyne hydrazides include triazoles, indoles, and various substituted alkenes and alkynes .

Scientific Research Applications

Alkyne hydrazides have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alkyne hydrazides involves their ability to form covalent bonds with carbonyl groups and subsequently participate in click chemistry reactions. The alkyne group reacts with azides to form stable triazole linkages, which are highly useful in bioconjugation and material science . The hydrazide function can also form hydrazones with aldehydes and ketones, facilitating the attachment of various functional groups .

Comparison with Similar Compounds

Similar Compounds

Alkyne Azides: These compounds also contain an alkyne group and are used in click chemistry reactions.

Hydrazone Derivatives: Compounds that contain hydrazone linkages and are used in similar bioconjugation applications.

Alkyne Sulfones: These compounds contain an alkyne group and a sulfone function, and are used in the synthesis of biologically active molecules.

Uniqueness

Alkyne hydrazides are unique due to their bifunctional nature, allowing them to participate in a wider range of chemical reactions compared to compounds with only one functional group. This versatility makes them highly valuable in both research and industrial applications .

Properties

Molecular Formula |

C6H10ClN2O- |

|---|---|

Molecular Weight |

161.61 g/mol |

IUPAC Name |

hex-5-ynehydrazide;chloride |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H/p-1 |

InChI Key |

PJHKOXIWLQFVMB-UHFFFAOYSA-M |

Canonical SMILES |

C#CCCCC(=O)NN.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)

![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)

![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)

![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)